molecular formula C16H22N4O4S B10984229 N-[2-(dimethylsulfamoyl)ethyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

N-[2-(dimethylsulfamoyl)ethyl]-4-(4-hydroxyquinazolin-2-yl)butanamide

Cat. No.: B10984229
M. Wt: 366.4 g/mol
InChI Key: KXBJZZOXRLPMES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminobenzamide with butanoyl chloride to form the quinazolinone core. This intermediate is then reacted with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine to introduce the dimethylaminosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(DIMETHYLAMINO)SULFONYL]ETHYL}-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation . The dimethylaminosulfonyl group may enhance the compound’s solubility and bioavailability, further contributing to its biological activity .

Properties

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(dimethylsulfamoyl)ethyl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide

InChI

InChI=1S/C16H22N4O4S/c1-20(2)25(23,24)11-10-17-15(21)9-5-8-14-18-13-7-4-3-6-12(13)16(22)19-14/h3-4,6-7H,5,8-11H2,1-2H3,(H,17,21)(H,18,19,22)

InChI Key

KXBJZZOXRLPMES-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCNC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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